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molecular formula C34H24O5 B031604 Dibenzylfluorescein CAS No. 97744-44-0

Dibenzylfluorescein

Cat. No. B031604
M. Wt: 512.5 g/mol
InChI Key: YZJGKSLPSGPFEV-UHFFFAOYSA-N
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Patent
US06420131B1

Procedure details

Fluorescein (40 g, 120.5 mmol) was dissolved in dimethylformamide (DMF, 500 mL) in a 2 L flask fitted with a mechanical stirrer then potassium carbonate (72 g, 521.7 mmol) was added in as a single portion. The reaction was heated to 80° C. then benzyl chloride (42 mL, 363.5 mmol) was added dropwise. After 24 h at 80° C. the reaction was cooled down to room temperature. Acetone (400 mL) was added and the product was allowed to precipitate overnight. The solid orange product was filtered, washed with acetone and dried in a vacuum oven at 50° C. The O-benzylfluorescein benzyl ester was obtained as an orange solid (36.4 g, 59%): mp 192-193° C. (Lit. 193-194° C.); 1H NMR (DMSO-d6): 4.97 (dd, 2H, J=12.2 Hz, J=15.3 Hz), 5.28 (s, 2H), 6.13 (d, 1H, J=1.9 Hz), 6.36 (dd, 1H, J=9.9 Hz), 6.77 (d, 1H, J=9.9 Hz), 6.82 6.77 (d, 1H, J=9.0 Hz), 6.90-6.98 (m, 3H), 7.14-7.27 (m, 4H), 7.33-7.52 (m, 6H), 7.78 (dt, 1H, J=1.65 Hz, J=7.4 Hz), 8.23 (dd, 1H, J=1.35 Hz, J=7.7 Hz); 13C NMR (DMSO-d6): 67.4, 70.7, 101.9, 105.2, 114.7, 115.0, 117.3, 128.3, 128.5, 128.7, 128.8, 128.9, 129.4, 130.0, 130.2, 130.6, 130.8, 131.2, 131.4, 133.8, 134.1, 135.3, 136.6, 150.1, 153.9, 158.7, 163.3, 165.5, 184.4; IR (nujol) cm−1 1728, 1643, 1595, 1517, 1462, 1377, 1261, 1211, 1081, 855. C34H24O5: Calc.(C, 79.67; H, 4.72) Found (C, 79.74; H, 4.79).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Yield
59%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:23]([OH:25])=[O:24])=[C:5]([C:7]2[C:17]3[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:16]=3[O:15][C:14]3[C:8]=2[CH:9]=[CH:10][C:11]([CH:13]=3)=[O:12])[CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:32](Cl)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[CH3:40][C:41]([CH3:43])=O>CN(C)C=O>[CH:36]1[CH:37]=[CH:38][C:33]([CH2:32][O:12][C:11]2[CH:10]=[CH:9][C:8]3[C:7]([C:5]4[C:4]([C:23]([O:25][CH2:40][C:41]5[CH:43]=[CH:5][CH:6]=[CH:1][CH:2]=5)=[O:24])=[CH:3][CH:2]=[CH:1][CH:6]=4)=[C:17]4[C:16]([O:15][C:14]=3[CH:13]=2)=[CH:21][C:20](=[O:22])[CH:19]=[CH:18]4)=[CH:34][CH:35]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After 24 h at 80° C. the reaction was cooled down to room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to precipitate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid orange product was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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